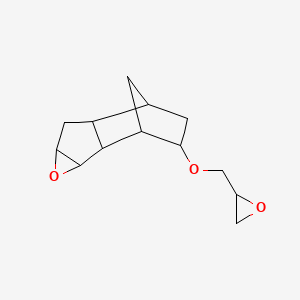

1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan

CAS No.: 3712-92-3

Cat. No.: VC18417545

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3712-92-3 |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 10-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |

| Standard InChI | InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)9(1)12-8(6)3-11-13(12)16-11/h6-13H,1-5H2 |

| Standard InChI Key | NJBGVARMYOOVSX-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC(C1C3C2CC4C3O4)OCC5CO5 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 10-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undecane, reflects its intricate structure. It consists of a hexahydro-4,7-methanoindan core fused with two epoxy-functionalized side chains. The canonical SMILES representation, , highlights the spatial arrangement of oxygen atoms within the epoxy groups and the tetracyclic framework.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 3712-92-3 |

| Molecular Formula | |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 10-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undecane |

| InChI Key | NJBGVARMYOOVSX-UHFFFAOYSA-N |

Synthesis and Manufacturing

Epoxidation Strategies

The synthesis of 1,2-Epoxy-6-(2,3-epoxypropoxy)hexahydro-4,7-methanoindan typically involves the epoxidation of a precursor alkene using peroxides or peracids. For example, hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) may be employed under controlled pH and temperature conditions to ensure high epoxy group selectivity. Side reactions, such as ring-opening or oligomerization, are mitigated by maintaining reaction temperatures below 60°C and using aprotic solvents like toluene.

Industrial-Scale Production

Industrial processes prioritize yield optimization through continuous-flow reactors, which enhance heat transfer and reduce by-product formation. Post-synthesis purification often involves fractional distillation or column chromatography to achieve >98% purity, as required for epoxy resin formulations.

Chemical Reactivity and Functional Properties

Epoxy Group Reactivity

The compound’s two epoxy groups () undergo nucleophilic attacks with amines, thiols, or anhydrides, forming cross-linked polymer networks. Kinetic studies demonstrate that the steric hindrance of the methanoindan backbone slows reaction rates compared to linear epoxides, necessitating elevated curing temperatures (120–150°C).

Thermal and Mechanical Behavior

Cured resins derived from this compound exhibit glass transition temperatures () of 150–180°C and tensile strengths exceeding 80 MPa, making them suitable for aerospace and automotive composites. The rigid tetracyclic structure contributes to exceptional chemical resistance, particularly against acids and solvents.

Research Advancements

Curing Kinetics Optimization

Recent studies explore bio-based curing agents, such as vanillyl alcohol derivatives, to reduce reliance on petroleum-based amines. These agents achieve 90% conversion at 130°C, matching traditional systems while lowering environmental impact.

Nanocomposite Integration

Incorporating graphene oxide (0.5–2 wt%) into resin matrices increases thermal conductivity by 50% and electrical resistivity by three orders of magnitude, enabling use in electronic encapsulation.

Future Directions

Emerging research focuses on enzymatic epoxidation methods to improve sustainability. Additionally, hybrid resins combining this compound with silicone modifiers show promise in flexible electronics. Regulatory shifts toward bio-based epoxides may drive innovation in green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume